Enhanced Lipophilicity vs. Demethylated Analog
The C-5 methyl group in 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole significantly increases lipophilicity. The predicted XLogP3-AA value is estimated at 5.0, compared to 4.6 for the des-methyl analog 3-phenyl-2-(trifluoromethyl)-1H-indole [1]. This logP increase of ~0.4 units is consistent with the established effect of aryl methylation on lipophilicity and can enhance passive membrane permeability by approximately 2-3 fold in parallel artificial membrane permeability assays (PAMPA) [2]. The specific isomer 5-methyl-3-phenyl-2-(trifluoromethyl)-1H-indole uniquely offers this property while retaining the C-3 phenyl and C-2 CF₃ motifs required for target engagement.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | Estimated XLogP3-AA: ~5.0 |
| Comparator Or Baseline | 3-Phenyl-2-(trifluoromethyl)-1H-indole (CID 621553), XLogP3-AA: 4.6 |
| Quantified Difference | Δ logP ≈ +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity expands the compound's utility in designing CNS-penetrant candidates or targeting intracellular binding sites, where increased membrane partitioning is a critical selection criterion.
- [1] PubChem. 1H-Indole, 3-phenyl-2-(trifluoromethyl)-. Compound Summary. CID 621553. https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indole_-3-phenyl-2-_trifluoromethyl View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
